molecular formula C14H13N3O B11870989 (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol CAS No. 1354704-71-4

(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol

Cat. No.: B11870989
CAS No.: 1354704-71-4
M. Wt: 239.27 g/mol
InChI Key: UPYWWZNVVXWAKJ-UHFFFAOYSA-N
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Description

(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is a heterocyclic compound that features both pyrazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 4-chloroquinoline with 1-methyl-3-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinoline ketone derivative.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon under hydrogen gas.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinoline ketone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, although specific applications are still under investigation .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced fluorescence or improved stability .

Mechanism of Action

The mechanism of action of (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with proteins. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

    (2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but with a different position of the pyrazole ring.

    (2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-yl)methanol: Another positional isomer with potential differences in reactivity and biological activity.

Uniqueness

(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is unique due to the specific positioning of the pyrazole ring, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to distinct properties and applications compared to its isomers .

Properties

CAS No.

1354704-71-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

[2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3

InChI Key

UPYWWZNVVXWAKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO

Origin of Product

United States

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